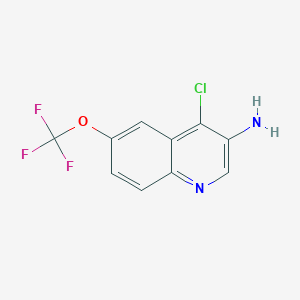![molecular formula C15H17FN3O8P B12826724 (4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate CAS No. 54397-88-5](/img/structure/B12826724.png)
(4-Aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester is a synthetic nucleoside analog. This compound is structurally related to uridine, a naturally occurring nucleoside, but with modifications that include a fluorine atom at the 5-position and an amino-phenyl ester group. These modifications confer unique properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester typically involves multiple steps:
Deoxygenation: The 2’-hydroxyl group of uridine is removed through a deoxygenation reaction, often using reagents like triethylsilane and trifluoroacetic acid.
Esterification: The final step involves the esterification of the 5’-phosphate group with 4-aminophenol, using coupling agents like dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino-phenyl ester groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of 5-fluoro-2’-deoxyuridine derivatives.
Reduction: Formation of reduced uridine analogs.
Substitution: Formation of substituted uridine derivatives with various functional groups.
Applications De Recherche Scientifique
5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and enzyme interactions.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis.
Industry: Utilized in the development of diagnostic assays and therapeutic agents.
Mécanisme D'action
The compound exerts its effects primarily through inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By mimicking natural nucleosides, it gets incorporated into DNA, leading to chain termination and inhibition of cell proliferation. This mechanism is particularly effective against rapidly dividing cells, making it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-fluoro-2’-deoxyuridine: A closely related compound with similar structural modifications but lacking the amino-phenyl ester group.
2’-deoxy-5-fluorouridine: Another analog with a fluorine atom at the 5-position but different ester groups.
Uniqueness
5-fluoro-2’-deoxy-[5’]uridylic acid mono-(4-amino-phenyl) ester is unique due to the presence of the amino-phenyl ester group, which enhances its binding affinity and specificity for certain enzymes. This modification also influences its pharmacokinetic properties, potentially improving its efficacy and reducing side effects compared to other nucleoside analogs.
Propriétés
Numéro CAS |
54397-88-5 |
|---|---|
Formule moléculaire |
C15H17FN3O8P |
Poids moléculaire |
417.28 g/mol |
Nom IUPAC |
(4-aminophenyl) [5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C15H17FN3O8P/c16-10-6-19(15(22)18-14(10)21)13-5-11(20)12(26-13)7-25-28(23,24)27-9-3-1-8(17)2-4-9/h1-4,6,11-13,20H,5,7,17H2,(H,23,24)(H,18,21,22) |
Clé InChI |
PXZLZKCYKJOBQJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)COP(=O)(O)OC3=CC=C(C=C3)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


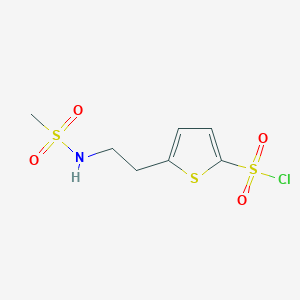
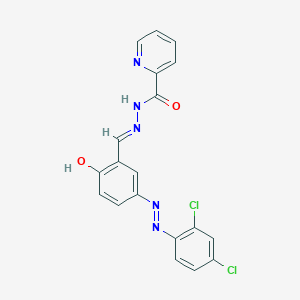


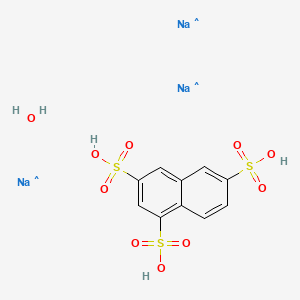
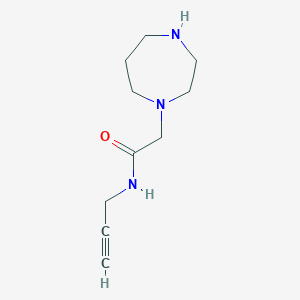
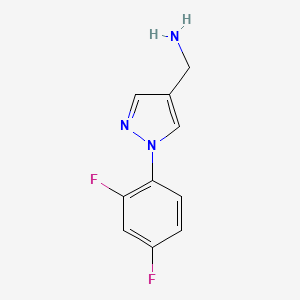
![N,N-Di([1,1'-biphenyl]-4-yl)-9,9-diphenyl-9H-fluoren-4-amine](/img/structure/B12826698.png)

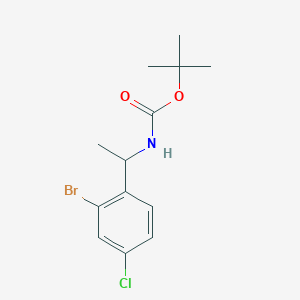
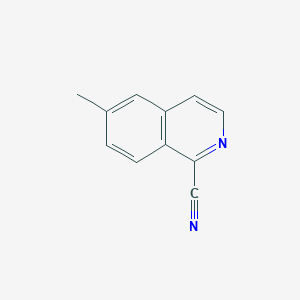

![6-fluoro-3,11-dimethyl-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaen-14-one](/img/structure/B12826732.png)
